molecular formula C25H19N5O4S B11496125 5-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-phenyl-1,2,4-oxadiazole

5-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11496125
M. Wt: 485.5 g/mol
InChI Key: BCHDXXZCMXVNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether is a complex organic compound that features a benzodioxole moiety linked to a triazole ring through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Linking the Benzodioxole and Triazole Moieties: This step involves the formation of a sulfanyl bridge, which can be achieved through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Nitro or halogenated derivatives of the benzodioxole moiety.

Scientific Research Applications

1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether involves its interaction with microtubules, leading to the disruption of microtubule assembly. This causes mitotic blockade and induces apoptosis in cancer cells. The compound’s sulfanyl and triazole moieties play crucial roles in its binding affinity and specificity towards tubulin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether is unique due to its combination of benzodioxole, triazole, and oxadiazole moieties, which contribute to its distinct chemical and biological properties. This combination allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C25H19N5O4S

Molecular Weight

485.5 g/mol

IUPAC Name

5-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C25H19N5O4S/c1-3-7-17(8-4-1)24-26-23(34-29-24)15-35-25-28-27-22(30(25)18-9-5-2-6-10-18)14-31-19-11-12-20-21(13-19)33-16-32-20/h1-13H,14-16H2

InChI Key

BCHDXXZCMXVNRD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=NC(=NO5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.